5-(4-溴-2-氟苯基)-1,3,4-噻二唑-2-胺

描述

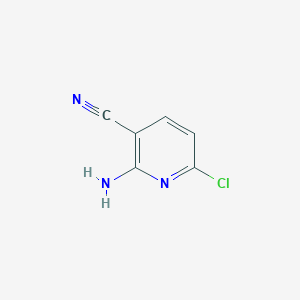

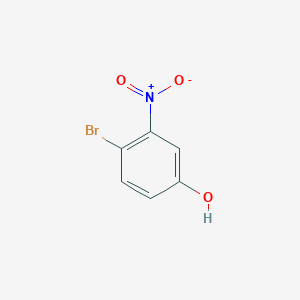

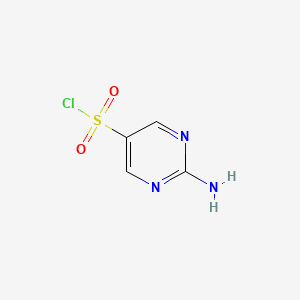

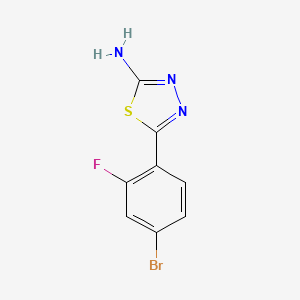

The compound 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of bromo and fluoro substituents on the phenyl ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 2-amino-5-bromo-1,3,4-thiadiazoles has been reported, where these compounds exhibit amine-imine tautomerism, which is a reversible chemical reaction where an amine form can convert to an imine form. These substrates are ambident nucleophiles, meaning they can react at multiple sites, and are involved in reactions such as alkylation, acylation, and nitrosation, leading to various thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been studied through its interaction with other compounds. For instance, its cocrystals with 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid have been characterized. These interactions involve hydrogen bonding and (\pi)-(\pi) stacking interactions, which are significant in the formation of the crystal structure. The hydrogen bonding motifs observed are indicative of the compound's ability to form stable heterodimers and heterotetramers in the solid state .

Chemical Reactions Analysis

The reactivity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, which are structurally similar to the compound , has been explored in the context of biological activity. One of the derivatives showed significant acetylcholinesterase-inhibition activity, which is a key target in the treatment of diseases like Alzheimer's. This suggests that the bromo and fluoro substituents on the phenyl ring could potentially influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine are not detailed in the provided papers, the studies on similar compounds provide insights. For example, the synthesis and characterization of metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine derivatives have been conducted, which include analysis by elemental analysis, FT-IR, UV/visible spectra, and other techniques. These methods are crucial for determining the properties such as molar ratios, metal content, and magnetic moments, which are essential for understanding the behavior of these compounds in various environments .

科学研究应用

晶体学和量子分析

对5-(4-溴-2-氟苯基)-1,3,4-噻二唑-2-胺进行了晶体结构和分子内、分子间相互作用的研究。使用原子间分子量子理论(QTAIM)方法和Hirshfeld表面分析,探讨了不同非共价相互作用的相对贡献,特别是在含卤素取代物的化合物中。这些结构中的N–H⋯N氢键在稳定晶体结构中起着重要作用(El-Emam et al., 2020)。

抗癌和抗结核应用

对5-苯基取代的1,3,4-噻二唑-2-胺进行的研究,包括5-(4-溴-2-氟苯基)-1,3,4-噻二唑-2-胺,显示出在开发新型抗癌和抗结核药物方面的潜力。该化合物的某些衍生物在体外抗乳腺癌细胞系方面表现出显著的抗肿瘤活性,在某些情况下优于对照药物顺铂。此外,某些衍生物显示出有希望的抗结核活性(Sekhar et al., 2019)。

抗微生物活性

对5-(4-溴-2-氟苯基)-1,3,4-噻二唑-2-胺衍生物的微波辅助合成及随后的测试显示出显著的抗微生物和抗真菌活性。这些衍生物展示了开发新型抗微生物药物的潜力(Dengale et al., 2019)。

光谱和理论研究

对2-氨基-1,3,4-噻二唑类化合物进行的光谱研究,包括类似于5-(4-溴-2-氟苯基)-1,3,4-噻二唑-2-胺的化合物,揭示了有趣的双重荧光效应。这些效应归因于分子内特定的聚集和电荷转移过程。这项研究可能有助于开发具有抗真菌特性的新型荧光探针和药物(Budziak et al., 2019)。

硫属元素和卤素键合研究

对与5-(4-溴-2-氟苯基)-1,3,4-噻二唑-2-胺结构相关的化合物中硫属元素和卤素键合之间的竞争进行的研究,为非共价相互作用提供了见解。这些研究对于理解分子相互作用并设计具有特定性质的分子具有重要意义(De Silva et al., 2022)。

作用机制

Target of Action

A similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thus affecting the metabolic pathway it is involved in .

Biochemical Pathways

If it indeed targets aldose reductase, it could affect thepolyol pathway , which is implicated in diabetic complications when glucose levels are high.

Result of Action

If it acts as an inhibitor of aldose reductase, it could potentially prevent or reduce the complications associated with diabetes .

安全和危害

未来方向

属性

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。